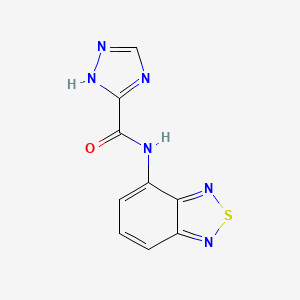

N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Heterocyclic compounds incorporating elements such as sulfur, nitrogen, and oxygen within their rings exhibit a wide range of biological activities. The synthesis and characterization of these compounds have been of significant interest in the field of medicinal chemistry due to their potential pharmacological applications. Specifically, derivatives of benzothiazole and triazole have been extensively studied for their antimicrobial properties and potential as bioactive molecules.

Synthesis Analysis

The synthesis of heterocyclic compounds like "N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide" typically involves multi-step reactions starting from simple precursors. For instance, Patel and Patel (2015) described the synthesis of heterocyclic compounds by reacting 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-((4-phenylthiazol-2-yl)carbamoyl)benzoic acid derivatives (Patel & Patel, 2015). This method represents a common strategy for assembling complex heterocycles by coupling different ring systems.

科学的研究の応用

Antimicrobial Activity

Compounds synthesized from N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide derivatives have shown significant antimicrobial properties. For example, a study demonstrated the synthesis and in vitro antimicrobial activity of novel derivatives against a range of bacteria and fungi, indicating moderate to good inhibition (S. Gilani et al., 2011). Another research focused on the synthesis and characterization of compounds for antibacterial studies, showing promising activity against various microorganisms (L. N. Obasi et al., 2017).

Diuretic Activity

Research into the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives revealed that some synthesized compounds exhibit promising diuretic effects. This indicates potential applications in treatments requiring diuresis (M. Yar & Zaheen Hasan Ansari, 2009).

Synthesis Methodologies

Several studies have developed novel methodologies for synthesizing benzothiadiazole derivatives, highlighting the chemical versatility and potential for creating a wide array of biologically active compounds. For instance, the efficient one-step synthesis of benzazoles in aqueous media has been documented, showcasing a novel approach to generating these compounds (H. Z. Boeini & Khadijeh Hajibabaei Najafabadi, 2009).

Fluorescence for Bioimaging

The design, synthesis, and application of fluorescent benzothiadiazole-triazole-linked biologically active derivatives have been explored, demonstrating their utility in bioimaging and as fluorescent cell-imaging probes. This application is crucial for medical diagnostics and research, providing tools for visualizing cellular processes and disease states (Eduardo H. G. da Cruz et al., 2014).

作用機序

The mechanism of action of “N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide” can be understood by studying its interaction with various enzymes and receptors in the biological system . For instance, in vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .

Safety and Hazards

将来の方向性

The future directions for “N-2,1,3-benzothiadiazol-4-yl-1H-1,2,4-triazole-3-carboxamide” could involve the design and development of more selective and potent anticancer molecules . Additionally, the synthesis and study of their antimicrobial, antioxidant, and antiviral potential of substituted 1,2,4-triazole analogues could also be explored .

特性

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N6OS/c16-9(8-10-4-11-13-8)12-5-2-1-3-6-7(5)15-17-14-6/h1-4H,(H,12,16)(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMUCTUCUQPXZKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NSN=C2C(=C1)NC(=O)C3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[3-cyclopropyl-1-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}pyridin-2(1H)-one](/img/structure/B5590882.png)

![4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}carbonyl)-1,4-oxazepan-6-ol](/img/structure/B5590884.png)

![3-(3-fluorophenyl)-4-[(6-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-piperazinone](/img/structure/B5590890.png)

![N,N'-[(2,5-dimethylthiene-3,4-diyl)bis(methylene)]dianiline](/img/structure/B5590898.png)

![ethyl 2-[(3-pyridinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5590911.png)

![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5590915.png)

![3-{[(4-bromo-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5590922.png)

![methyl 4-[(2,6-dichlorobenzoyl)amino]benzoate](/img/structure/B5590939.png)

![1-{2-[(4aS*,7aR*)-4-(3-methyl-2-buten-1-yl)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B5590945.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[2-(methylthio)benzyl]-3-pyrrolidinyl}acetamide](/img/structure/B5590978.png)

![1-[3-(1-pyrrolidinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5590983.png)